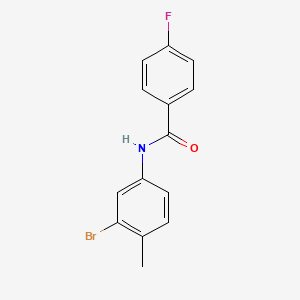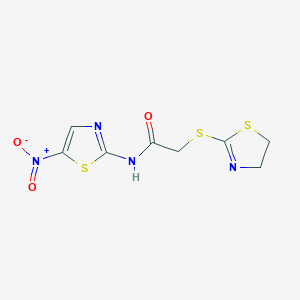![molecular formula C26H25N5O4S B11678513 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11678513.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E)-1-(2-ヒドロキシフェニル)エチリデン]アセトヒドラジドは、トリアゾール環、スルファニル基、および様々な芳香族置換基を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E)-1-(2-ヒドロキシフェニル)エチリデン]アセトヒドラジドの合成は、通常、複数のステップを伴います。
トリアゾール環の形成: 適切なヒドラジン誘導体とカルボン酸またはその誘導体を酸性または塩基性条件下で環化させることで達成できます。
スルファニル基の導入: このステップは、適切な脱離基をチオールまたはスルフィドで求核置換する必要があります。
アルデヒドまたはケトンとの縮合: 最後のステップは、トリアゾール-チオール中間体をアルデヒドまたはケトンと縮合させてアセトヒドラジド部分を形成することです。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大限に高めるために、上記の合成経路の最適化を必要とするでしょう。これには、連続フロー反応器、自動合成プラットフォーム、再結晶やクロマトグラフィーなどの厳格な精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol or sulfide.
Condensation with Aldehydes or Ketones: The final step involves the condensation of the triazole-thiol intermediate with an aldehyde or ketone to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、トリアゾール環またはカルボニル基を標的にし、アミンまたはアルコールを生成する可能性があります。
置換: 芳香族環とトリアゾール環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、様々な条件 (例:酸性、塩基性、または中性) で使用できます。
主な生成物
酸化: スルホキシド、スルホン。
還元: アミン、アルコール。
置換: ハロゲン化、ニトロ化、またはスルホン化された誘導体。
科学研究への応用
化学
この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、様々な化学反応とメカニズムを探求することができます。
生物学
生物学的研究では、この化合物は、特にスルファニル基とトリアゾール環を含む酵素相互作用を研究するためのプローブとして使用できます。
医学
産業
産業部門では、この化合物は、熱安定性の向上や独特の電子特性などの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl groups and triazole rings.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E)-1-(2-ヒドロキシフェニル)エチリデン]アセトヒドラジドがその効果を発揮するメカニズムは、多面的であると考えられます。
分子標的: この化合物は、様々な酵素や受容体、特に酸化ストレスや細胞シグナル伝達経路に関与する酵素や受容体と相互作用する可能性があります。
関与する経路: アポトーシス、細胞増殖、炎症に関連する経路を調節する可能性があります。
類似化合物との比較
類似化合物
- 2-(3,4-ジメトキシフェニル)-5-フルオロベンゾ[d]オキサゾール
- 3,4-ジメトキシフェニルアセトニトリル
- 3,4-ジメトキシフェニル酢酸
ユニークさ
類似の化合物と比較して、2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E)-1-(2-ヒドロキシフェニル)エチリデン]アセトヒドラジドは、独特の化学反応性と生物活性を与える官能基のユニークな組み合わせを特徴としています。特に、トリアゾール環とスルファニル基は、研究や産業における様々な用途において、汎用性の高い化合物となっています。
特性
分子式 |
C26H25N5O4S |
|---|---|
分子量 |
503.6 g/mol |
IUPAC名 |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O4S/c1-17(20-11-7-8-12-21(20)32)27-28-24(33)16-36-26-30-29-25(31(26)19-9-5-4-6-10-19)18-13-14-22(34-2)23(15-18)35-3/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-17+ |
InChIキー |
YMEXQXVBSRBFHU-WPWMEQJKSA-N |
異性体SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC=CC=C4O |
正規SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11678430.png)

![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11678444.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11678455.png)
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11678461.png)
![1-Ethyl-6-methyl-2-(2-oxo-2-phenylethyl)pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11678469.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11678477.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678480.png)
![(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11678486.png)
![4-{[6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzamide](/img/structure/B11678493.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11678508.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11678509.png)
![(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678518.png)
